

Application Note: In Vitro Dissolution Testing of Levothyroxine Sodium Immediate-Release Tablets

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Compound of Interest

Compound Name: *L-Thyroxine hydrochloride*

Cat. No.: B8496638

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Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals.

Introduction & Clinical Context

Levothyroxine sodium (L-T4) is a synthetic thyroid hormone widely prescribed for the treatment of primary hypothyroidism. Clinically, L-T4 is characterized as a narrow therapeutic index (NTI) drug; even minor variations in systemic exposure can result in significant clinical consequences, including subtherapeutic hormone replacement or iatrogenic thyrotoxicosis[1].

From a biopharmaceutical perspective, L-T4 is a borderline Class III/IV compound in the Biopharmaceutics Classification System (BCS). It exhibits highly variable individual absorption, low aqueous solubility, and extreme susceptibility to environmental degradation[1],[2]. Because L-T4 tablets consist almost entirely of excipients (the active pharmaceutical ingredient often constitutes less than 0.1% of the tablet weight), the formulation matrix heavily influences drug release[3]. Consequently, rigorous in vitro dissolution testing is paramount for ensuring batch-to-batch consistency, predicting in vivo bioavailability, and verifying therapeutic equivalence among generic formulations[4],[3].

Mechanistic Insights & Causality in Experimental Design

As an application scientist, it is critical to understand why specific compendial parameters are mandated for L-T4, rather than merely executing the steps. The United States Pharmacopeia (USP) dissolution method for Levothyroxine Sodium is a self-validating system specifically engineered to counteract the molecule's atypical physicochemical properties.

- **The Adsorption Challenge (Strict Glassware Requirement):** L-T4 contains four heavy iodine atoms, rendering the molecule highly hydrophobic and prone to surface adsorption. It readily binds to plastics, synthetic tubing, and paddle coatings. To prevent artificial loss of the analyte during testing, the USP strictly mandates that all containers, vessels, and syringes in contact with the solution must be made of glass[5],[6]. Furthermore, synthetic paddle coatings (e.g., PTFE-coated paddles) are explicitly prohibited to prevent the API from adsorbing onto the hydrodynamic apparatus[7].
- **Media Selection and Sink Conditions:** L-T4 is an amphoteric molecule with pKa values of 2.2, 6.7, and 10.1, exhibiting its lowest solubility between pH 4 and 5[2]. While intrinsic dissolution is highest in the highly acidic gastric environment (pH 1.2)[3], achieving consistent sink conditions for a highly hydrophobic drug requires a surfactant. The addition of 0.2% Sodium Lauryl Sulfate (SLS) to 0.01 N HCl is critical; SLS forms micelles that solubilize L-T4, preventing precipitation and minimizing adsorption to the glass vessel walls[8].
- **Volume and Hydrodynamics:** L-T4 tablets are extremely low-dose formulations (typically 25 µg to 300 µg per tablet). Standard 900 mL dissolution volumes would dilute the active pharmaceutical ingredient (API) below the limit of quantitation (LOQ) for standard HPLC-UV detectors. Thus, a reduced volume of 500 mL is employed[6]. A paddle speed of 50 rpm provides gentle, discriminatory hydrodynamics to accurately evaluate the release from the excipient matrix without artificially forcing disintegration[9].

Step-by-Step Experimental Protocol

This protocol outlines the standard USP Apparatus 2 (Paddle) methodology coupled with HPLC-UV analysis for Levothyroxine Sodium immediate-release tablets.

Phase 1: Preparation of Dissolution Media

- **Acidic Base:** Prepare 0.01 N Hydrochloric Acid (HCl) by volumetrically diluting concentrated HCl in purified HPLC-grade water.
- **Surfactant Integration:** Add 2.0 g of Sodium Lauryl Sulfate (SLS) per liter of 0.01 N HCl. Stir gently using a magnetic stirrer to avoid excessive foaming, which can trap air.
- **Degassing:** Degas the medium thoroughly using vacuum filtration (0.45 μm) and sonication. **Causality:** Dissolved gases can form micro-bubbles on the tablet surface or paddles, altering the hydrodynamic surface area and artificially slowing the dissolution rate.

Phase 2: Dissolution Execution

- **Equilibration:** Dispense exactly 500 mL of the degassed dissolution medium into each glass dissolution vessel. Equilibrate the medium to 37.0 ± 0.5 °C to simulate core physiological body temperature.
- **Initiation:** Drop one L-T4 tablet into each of the six vessels. Immediately lower the uncoated stainless steel paddles and initiate rotation at 50 rpm[9],[7].
- **Sample Withdrawal:** At the 45-minute time point, withdraw a 10 mL aliquot from a zone midway between the surface of the dissolution medium and the top of the rotating blade. **Critical Step:** You must use a glass syringe equipped with a stainless steel cannula[9],[10].
- **Filtration:** Filter the withdrawn sample through a 0.45 μm PTFE or Nylon filter. **Critical Step:** Discard the first 5 mL of the filtrate to saturate any potential binding sites on the filter membrane, collecting the remainder in a glass HPLC vial[11],[10].

Phase 3: HPLC-UV Analysis

Due to the low concentration of L-T4 and the presence of the SLS surfactant, a robust HPLC method is required to resolve the API from excipient and media interferences[9].

- **Mobile Phase:** Prepare a filtered and degassed mixture of Methanol and 0.1% Phosphoric Acid (60:40 v/v)[6],[12].
- **System Setup:** Set the HPLC flow rate to 1.5 mL/min and the column temperature to 30 °C.

- Injection: Inject 100 µL of the standard (USP Levothyroxine RS) and sample solutions. Detect the absorbance at 225 nm[12].
- Quantitation: Calculate the percentage of the labeled amount of levothyroxine sodium dissolved using the peak area responses relative to the standard.

Data Presentation

Table 1: Standardized Dissolution Parameters

Parameter	Specification	Causality / Rationale
Apparatus	USP Apparatus 2 (Paddle), Uncoated	Synthetic coatings cause hydrophobic L-T4 adsorption[7].
Medium	0.01 N HCl + 0.2% SLS	Simulates gastric pH; SLS ensures sink conditions[8].
Volume	500 mL	Prevents over-dilution of low-dose API (25-300 µg)[6].
Temperature	37.0 ± 0.5 °C	Simulates physiological core body temperature.
Agitation Speed	50 rpm	Provides discriminatory hydrodynamic stress[9].

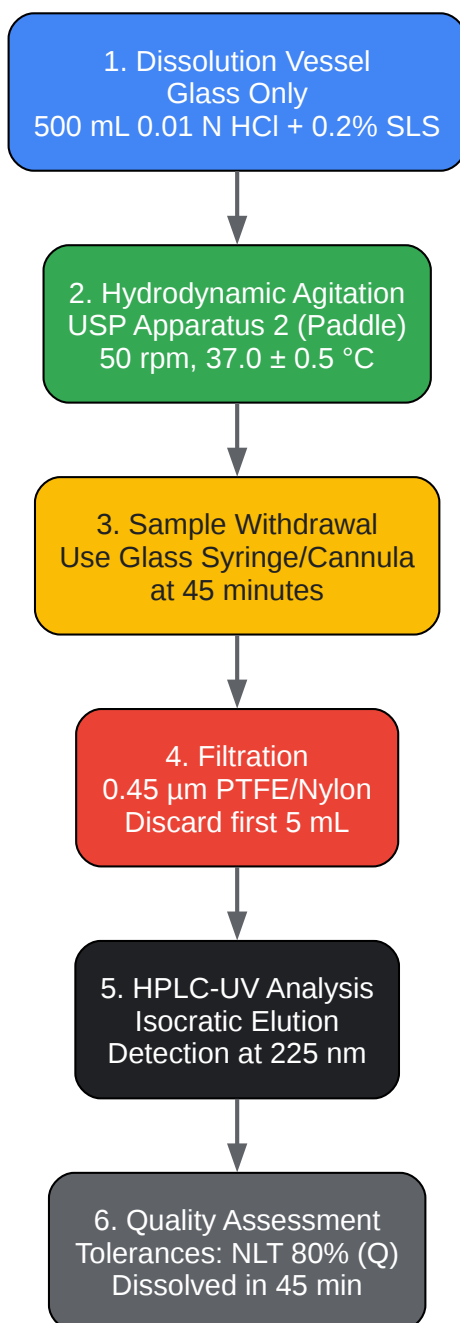
| Sampling Time | 45 minutes | Single-point quality control for immediate-release[3]. |

Table 2: HPLC Chromatographic Conditions & System Suitability

Parameter	Specification
Column	L10 (Cyano) or L1 (C18), 4.6-mm × 25-cm, 5-μm
Mobile Phase	Methanol : 0.1% Phosphoric Acid (60:40 v/v)
Flow Rate	1.5 mL/min
Injection Volume	100 μ L
Detection Wavelength	UV at 225 nm
Tailing Factor	NMT 1.5 (System Suitability)
Relative Standard Deviation (RSD)	NMT 4.0% (System Suitability)

| Tolerance (Q) | NLT 80% dissolved at 45 minutes |

Workflow Visualization



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Workflow for in vitro dissolution testing of Levothyroxine Sodium tablets.

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Sources

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